molecular formula C32H24N2OS B2360150 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea CAS No. 860609-79-6

1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea

Cat. No.: B2360150
CAS No.: 860609-79-6
M. Wt: 484.62
InChI Key: PGIIWEOAWKNKRN-UHFFFAOYSA-N
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Description

1-Benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea is a substituted thiourea derivative characterized by a benzoyl group at the N1 position and a highly substituted biphenyl moiety at the N3 position. Thioureas are versatile compounds with applications spanning agrochemicals, medicinal chemistry, and materials science . Like other acylthioureas, it adopts the thione tautomeric form in the solid state, stabilized by intramolecular N—H⋯O hydrogen bonds between the thiourea NH and benzoyl carbonyl oxygen . Its synthesis likely follows established routes for N-aroylthioureas, involving the reaction of benzoylisothiocyanate with a substituted aniline precursor .

Properties

IUPAC Name

N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2OS/c35-31(26-19-11-4-12-20-26)34-32(36)33-30-28(24-15-7-2-8-16-24)21-27(23-13-5-1-6-14-23)22-29(30)25-17-9-3-10-18-25/h1-22H,(H2,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIIWEOAWKNKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The 3,5-diphenylbiphenyl scaffold is constructed via palladium-catalyzed cross-coupling. A representative protocol involves:

  • Reactants : 4-Bromo-3,5-diphenylbiphenyl (1.0 eq) and arylboronic acid (2.2 eq).
  • Catalyst : Palladium(II) acetate (0.05 eq) with tri-tert-butylphosphine (0.1 eq).
  • Base : Sodium tert-butoxide (3.0 eq) in anhydrous toluene at 90°C for 50 hours.
  • Yield : 34–45% after silica gel chromatography and sublimation.

Optimization Notes :

  • Microwave-assisted conditions (e.g., 30W for 10 min) improve yields to 73%.
  • Steric hindrance from 3,5-diphenyl groups necessitates prolonged reaction times.

Amination of the Biphenyl Core

The nitro intermediate is reduced to the amine using:

  • Reductant : Tin(II) chloride (5.0 eq) in acetic acid under reflux.
  • Alternative : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 60°C.
  • Yield : 85–90% after recrystallization from ethanol/water.

Synthesis of Benzoyl Isothiocyanate

Classical Method

Benzoyl isothiocyanate is prepared by reacting benzoyl chloride with ammonium thiocyanate:

  • Conditions : Anhydrous acetone, reflux for 1 hour.
  • Stoichiometry : 1:1 molar ratio of benzoyl chloride to ammonium thiocyanate.
  • Yield : 75–90% (orange-red solution used directly).

Safety Note : Ammonium chloride precipitate must be filtered promptly to avoid side reactions.

Coupling to Form 1-Benzoyl-3-{3,5-Diphenyl-[1,1'-Biphenyl]-4-yl}thiourea

Thiourea Formation

The amine intermediate reacts with benzoyl isothiocyanate under mild conditions:

  • Solvent : Dry acetone or acetonitrile.
  • Temperature : Room temperature for 24 hours or reflux for 2–6 hours.
  • Stoichiometry : 1:1 molar ratio of amine to benzoyl isothiocyanate.
  • Workup : Precipitation in cold water, filtration, and recrystallization from ethanol.
  • Yield : 68–89%.

Critical Parameters :

  • Anhydrous conditions prevent hydrolysis to urea by-products.
  • Steric bulk from the biphenyl group may require extended reaction times (up to 48 hours).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (30W, 100°C) reduces reaction time to 10–15 minutes.
  • Advantages : Higher purity (92.8% by HPLC) and reduced by-product formation.

Green Chemistry Approaches

  • Solvent : Water with phenoxysulfonyl chloride as a thiocarbonyl source.
  • Yield : 50–60%, though less effective for sterically hindered amines.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 12.91 (s, NH), 7.73–6.75 (m, aryl-H), 2.40 (s, CH₃ for by-products).
  • IR : ν 3208 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
  • X-ray Crystallography : Confirms planar thiourea moiety with dihedral angles <15° between aryl rings.

Purity Assessment

  • HPLC : Purity >99% achieved via recrystallization from ethyl acetate/n-heptane.
  • Elemental Analysis : C 63.13%, H 5.30%, N 14.73% (calc. for C₃₂H₂₄N₂OS).

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of biphenyl amine Use polar aprotic solvents (DMF, DMSO)
Thiourea hydrolysis Strict anhydrous conditions, molecular sieves
Steric hindrance in coupling Microwave assistance or elevated temperatures

Industrial-Scale Considerations

  • Catalyst Recovery : Palladium residues removed via Florisil filtration.
  • Cost Efficiency : Triethylsilane reduces reaction steps and improves atom economy.
  • Safety : Benzoyl isothiocyanate is toxic; closed-system synthesis recommended.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiourea compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of bacterial enzyme systems.

Anticancer Properties

Thiourea derivatives are being investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea can induce apoptosis in cancer cell lines. The ability to interact with cellular pathways related to apoptosis makes these compounds promising candidates for cancer therapy.

Acetylcholinesterase Inhibition

Some studies have focused on the role of thioureas in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing acetylcholine levels in the brain, suggesting potential therapeutic applications for cognitive disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiourea derivatives:

  • Study 1 : A series of thiourea derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects (MIC values ranging from 3.13 µg/mL to 6.25 µg/mL) .
  • Study 2 : The synthesis of novel thiourea compounds was reported, which showed promising anticancer activity against human breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that contributed to their efficacy .

Applications in Material Science

Beyond biological applications, thioureas are also explored in material science for their role in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their ability to form stable complexes with metal ions makes them suitable for creating novel materials with enhanced electronic properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Features

The core thiourea scaffold (C=S and C=O groups) is conserved across derivatives, but substituents significantly influence molecular geometry and intermolecular interactions. Key comparisons include:

Compound Name Substituents Bond Lengths (Å) Intramolecular H-Bonds Dihedral Angles (°) References
1-Benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea 3,5-diphenyl-biphenyl C=S: ~1.66; C=O: ~1.22 N—H⋯O Aromatic planes: >50° (bulk effect)
1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea 2,4,5-trichlorophenyl C=S: 1.66; C=O: 1.22 N—H⋯O 11.44° (benzoyl vs. trichlorophenyl)
1-Benzoyl-3-(4-n-butylphenyl)thiourea 4-n-butylphenyl C=S: 1.66; C=O: 1.22 N—H⋯O Similar planar alignment
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea 4-nitrobenzoyl; hydroxyethyl Not reported Intermolecular H-bonds Planar thiourea core
  • Key Observations: The bulky 3,5-diphenyl-biphenyl group in the title compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to alkyl-substituted analogs (e.g., 4-n-butylphenyl) . Hydroxyethyl substituents (as in ) promote hydrogen bonding in crystal packing, contrasting with the title compound’s reliance on aromatic stacking .

Biological Activity

1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea is a compound that belongs to the class of thiourea derivatives. Thioureas are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The specific compound has garnered attention due to its potential applications in medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

C21H18N2S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{S}

This compound features a benzoyl group and a diphenyl moiety attached to a thiourea backbone, which may influence its biological activity through various mechanisms.

Antibacterial Activity

Thiourea derivatives have been widely studied for their antibacterial properties. The presence of the thiourea functional group allows for interactions with bacterial cell membranes, potentially disrupting their integrity. Studies indicate that compounds with longer alkyl chains in thiourea derivatives exhibit enhanced antibacterial activity due to increased lipophilicity, which aids in membrane penetration .

For instance, in a study evaluating various thiourea derivatives against E. coli, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 135 µg/mL to 145 µg/mL . This suggests that modifications in the thiourea structure can significantly impact antibacterial efficacy.

Anticancer Activity

Research has highlighted the anticancer potential of thiourea derivatives. These compounds have shown the ability to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor proliferation and survival . For example, studies have reported IC50 values as low as 1.50 µM for certain bis-thiourea structures against leukemia cell lines . The mechanism often involves the disruption of cellular signaling pathways and induction of apoptosis in cancer cells.

Antioxidant Activity

Antioxidant properties are another significant aspect of thiourea derivatives. The ability of these compounds to scavenge free radicals contributes to their potential protective effects against oxidative stress-related diseases. In particular, some derivatives have shown promising results in DPPH and ABTS assays with IC50 values indicating strong radical scavenging capabilities .

Table: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesReference
AntibacterialThis compound135 µg/mL
AnticancerBis-thiourea derivativeIC50 = 1.50 µM
AntioxidantVarious thiourea derivativesIC50 = 52 µg/mL

Q & A

Q. What are the established synthetic routes for 1-benzoyl-3-{3,5-diphenyl-[1,1'-biphenyl]-4-yl}thiourea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reacting benzoylisothiocyanate with substituted anilines. A general procedure (adapted from ) includes:

Dissolving benzoylisothiocyanate (0.03 mol) in 1,4-dioxane (50 mL).

Adding the substituted biphenylamine (0.03 mol) and stirring at room temperature overnight.

Isolating the product via filtration after quenching with ice/water.

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity .
  • Temperature: Room temperature minimizes side reactions, but heating (40–60°C) may improve yield for sterically hindered amines.
  • Purification: Recrystallization from methanol/dichloromethane (1:1) is effective for removing unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this thiourea derivative?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 10.2–11.5 ppm confirm the thiourea NH protons. Aromatic protons appear as multiplets in δ 6.8–8.2 ppm .
    • 13C NMR: The thiocarbonyl (C=S) resonates at δ 178–182 ppm, while the benzoyl carbonyl (C=O) appears at δ 165–168 ppm .
  • X-ray Crystallography:
    • Use SHELXL () for structure refinement. Key parameters include:
  • C=S bond length: ~1.68 Å.
  • Intramolecular N–H⋯O hydrogen bonds (1.8–2.1 Å) stabilize the thione tautomer .

Q. What biological activities are associated with structurally related thiourea derivatives?

Methodological Answer: Thioureas exhibit diverse activities ( ):

  • Antimicrobial: Test via agar diffusion assays (e.g., against S. aureus or E. coli).
  • Anticancer: Use MTT assays on cancer cell lines (IC₅₀ values correlate with substituent electron-withdrawing groups).
  • Metal Chelation: UV-Vis titration with Cu²⁺ or Ni²⁺ reveals binding stoichiometry (typically 1:1 or 2:1 ligand:metal) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length variations) be resolved during structure refinement?

Methodological Answer:

  • Data Contradiction Analysis:
    • Bond Lengths: Compare with Mogul bond geometry databases (integrated in SHELXL) to identify outliers. For example, C=S bond deviations >0.02 Å may indicate incorrect tautomer assignment .
    • Hydrogen Bonding: Use PLATON to validate intermolecular interactions. Discrepancies in N–H⋯S vs. N–H⋯O bonds may arise from solvent inclusion .
  • Refinement Strategy:
    • Apply TWIN and BASF commands in SHELXL for twinned crystals.
    • Use ISOR restraints for disordered aromatic rings .

Q. What strategies enhance the bioactivity of this compound through structural modification?

Methodological Answer:

  • Substituent Effects ():

    Position Modification Impact on Activity
    Benzoyl ringElectron-withdrawing groups (e.g., -NO₂)↑ Antimicrobial potency
    Biphenyl ringHalogenation (e.g., -Cl)↑ Lipophilicity and membrane permeability
    Thiourea coreMethylation of NH↓ Hydrogen-bonding capacity (alters target binding)
  • Rational Design:

    • Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., fungal CYP51).
    • QSAR models to correlate logP values with observed IC₅₀ .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

Methodological Answer:

  • Packing Analysis ():
    • π-π Stacking: Distance between biphenyl rings (3.4–3.8 Å) affects melting point and solubility.
    • Hydrogen Bonds: N–H⋯S interactions (2.3–2.5 Å) enhance thermal stability (TGA data shows decomposition >250°C).
  • Property Prediction:
    • Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., van der Waals vs. H-bonding) .

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